

3-bromo-N,N-dimethylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-bromo-N,N-dimethylbenzenesulfonamide
Cat. No.:	B138484

[Get Quote](#)

An In-depth Technical Guide to **3-bromo-N,N-dimethylbenzenesulfonamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-bromo-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide that has garnered significant interest as a versatile building block in organic synthesis and medicinal chemistry. Belonging to the benzenesulfonamide class—a "privileged structure" known for a wide array of biological activities—this compound offers a unique combination of a stable sulfonamide core and a reactive bromine handle. This dual functionality allows for its strategic incorporation into complex molecular architectures, making it an invaluable intermediate for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in experimental work. **3-bromo-N,N-dimethylbenzenesulfonamide** is

typically a white to off-white solid at room temperature.[\[1\]](#) Its key identifying and physical characteristics are summarized below.

Property	Value	Reference(s)
CAS Number	153435-80-4	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	[2] [5]
Molecular Weight	264.14 g/mol	[2] [5]
Appearance	White to off-white solid	[1] [6]
Melting Point	74-78 °C	[1]
Solubility	Soluble in organic solvents like DMSO and acetone; slightly soluble in water. [6]	
SMILES	CN(C)S(=O)(=O)c1ccccc(Br)c1	[5]
InChI Key	RHBJVOGENJVLGT-UHFFFAOYSA-N	

Part 2: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While individual spectra can vary based on instrumentation and conditions, the following section outlines the expected characteristic signals for **3-bromo-N,N-dimethylbenzenesulfonamide** based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A sharp singlet integrating to six protons will appear in the aliphatic region (typically ~2.7-3.0 ppm), corresponding to the two chemically equivalent methyl groups on the nitrogen atom. The aromatic region (typically ~7.4-8.0 ppm) will display a more complex pattern of multiplets corresponding to the four protons on the substituted benzene ring.

- ^{13}C NMR: The carbon NMR spectrum should exhibit a signal for the N-methyl carbons (typically ~ 38 ppm). In the aromatic region, six distinct signals are expected: four for the protonated carbons (CH) and two for the quaternary carbons, one attached to the bromine atom (C-Br) and one to the sulfonyl group (C-S).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this molecule, the most prominent absorption bands are associated with the sulfonamide group. Strong, characteristic peaks for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected around $1350\text{-}1330\text{ cm}^{-1}$ and $1170\text{-}1150\text{ cm}^{-1}$, respectively.^[7] Other signals will include C-N stretching and various aromatic C=C and C-H vibrations.

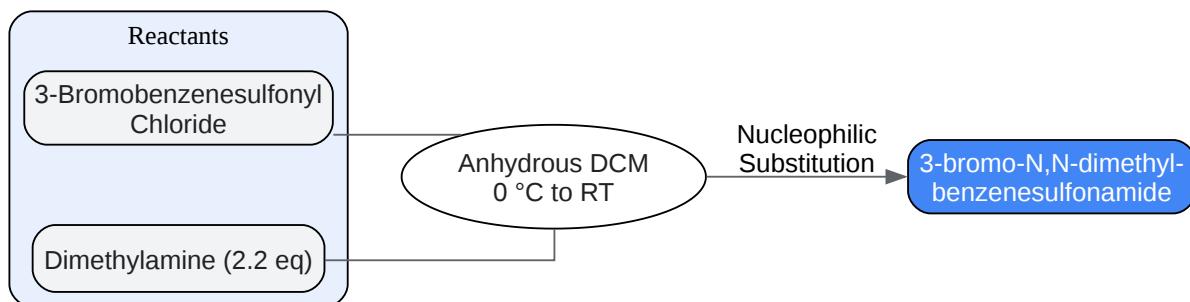
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum will show a distinctive molecular ion peak cluster $[\text{M}]^+$ and $[\text{M}+2]^+$ of nearly equal intensity ($\sim 1:1$ ratio). This isotopic pattern is the definitive signature of the presence of a single bromine atom (naturally occurring isotopes ^{79}Br and ^{81}Br).

Part 3: Synthesis, Reactivity, and Strategic Applications

The true utility of **3-bromo-N,N-dimethylbenzenesulfonamide** lies in its synthesis and subsequent reactivity, which enables the generation of diverse chemical entities.

A Validated Synthetic Protocol


The most direct and common synthesis involves the reaction of 3-bromobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction at the sulfonyl group. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile and the commercial availability of both starting materials.^[8]

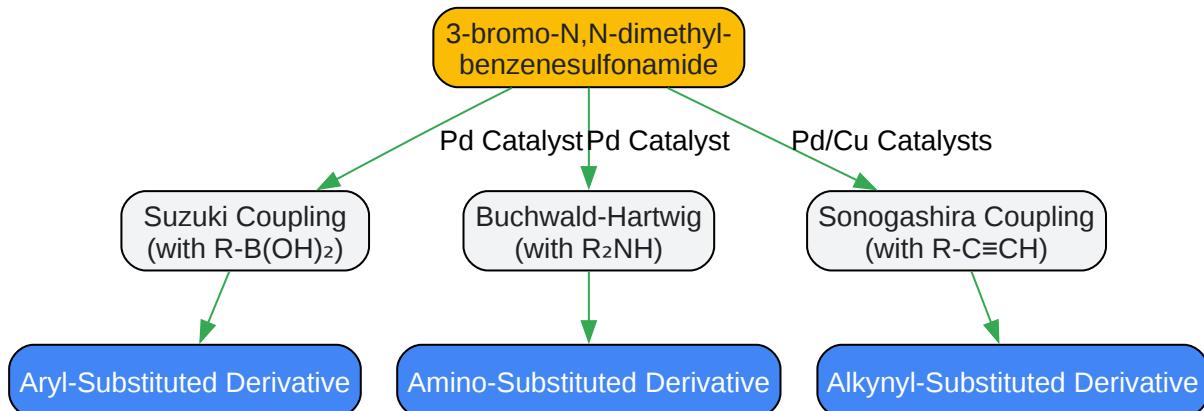
Protocol: Synthesis of **3-bromo-N,N-dimethylbenzenesulfonamide**

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 equiv.) in a suitable anhydrous

solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.

- Rationale: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride. Cooling mitigates the exothermic nature of the reaction.
- Amine Addition: Slowly add a solution of dimethylamine (2.2 equiv., typically as a solution in THF or as a gas) to the stirred sulfonyl chloride solution. An excess of the amine is used both as the nucleophile and as a base to neutralize the hydrochloric acid byproduct that is formed. Alternatively, 1.1 equivalents of dimethylamine can be used with 1.2 equivalents of a non-nucleophilic base like triethylamine.
 - Rationale: Slow addition maintains temperature control. The base is critical to drive the reaction to completion by quenching the acid byproduct.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
- Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine, and brine.
 - Rationale: The aqueous work-up removes water-soluble salts and impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure **3-bromo-N,N-dimethylbenzenesulfonamide**.

[Click to download full resolution via product page](#)


Workflow for the synthesis of 3-bromo-N,N-dimethylbenzenesulfonamide.

Reactivity and Role as a Synthetic Intermediate

The reactivity of this molecule is dominated by the C-Br bond on the aromatic ring. This site is a versatile handle for modern cross-coupling reactions, which are cornerstone technologies in drug discovery.^[9]

- Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a variety of palladium-catalyzed reactions, including:
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(aryl)-C(aryl) or C(aryl)-C(alkyl) bonds.
 - Buchwald-Hartwig Amination: Reaction with amines to form C(aryl)-N bonds, introducing new amino functionalities.
 - Heck Reaction: Reaction with alkenes to form C(aryl)-C(alkene) bonds.
 - Sonogashira Coupling: Reaction with terminal alkynes to form C(aryl)-C(alkyne) bonds.

The ability to use these reactions allows chemists to systematically modify the molecule, creating libraries of related compounds to explore structure-activity relationships (SAR) for a given biological target.

[Click to download full resolution via product page](#)

Key cross-coupling reactions using the aryl bromide handle.

Part 4: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. Based on available safety data, **3-bromo-N,N-dimethylbenzenesulfonamide** should be handled with care.

- Hazard Identification:
 - Causes skin irritation (H315).[10]
 - Causes serious eye irritation (H319).[10]
 - May cause respiratory irritation (H335).[10]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10]
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

3-bromo-N,N-dimethylbenzenesulfonamide is more than a simple chemical; it is a strategic tool for innovation in chemical synthesis. Its stable sulfonamide core, combined with a synthetically versatile bromine substituent, provides a reliable and adaptable platform for constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a robust starting point for generating novel structures with tailored properties. A firm grasp of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

- Vertex AI Search. (n.d.). **3-BROMO-N,N-DIMETHYLBENZENESULFONAMIDE**, 98% Purity.
- Sigma-Aldrich. (n.d.). 3-bromo-N,N-dimethylbenzenesulphonamide AldrichCPR.
- ChemicalBook. (n.d.). 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE | 153435-80-4.
- BLD Pharm. (n.d.). 153435-80-4|**3-Bromo-N,N-dimethylbenzenesulfonamide**.
- CookeChem. (n.d.). 3-Bromo-N,5-dimethylbenzenesulfonamide, 98%, 1020252-91-8.
- Appchem. (n.d.). **3-Bromo-N,N-dimethylbenzenesulfonamide** | 153435-80-4.
- Sigma-Aldrich. (n.d.). 3-bromo-N,N-dimethylbenzenesulphonamide AldrichCPR.
- Tradeindia. (n.d.). N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide.
- Gowda, B. T., & Usha, K. M. (n.d.). Infrared and NMR (1H & 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate.
- Sigma-Aldrich. (n.d.). 3-Bromobenzenesulfonyl chloride 96%.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide.
- ChemicalBook. (n.d.). 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE CAS#: 153435-80-4.
- PubChem. (n.d.). m-Bromobenzenesulphonyl chloride.
- BenchChem. (n.d.). Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 2905-24-0|3-Bromobenzenesulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE CAS#: 153435-80-4 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE | 153435-80-4 [chemicalbook.com]
- 4. 153435-80-4|3-Bromo-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
- 6. N,n-dimethyl 3-bromo-5-methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. researchgate.net [researchgate.net]
- 8. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [3-bromo-N,N-dimethylbenzenesulfonamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138484#3-bromo-n-n-dimethylbenzenesulfonamide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com